molecular formula C20H26N4O3 B2419334 5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2198304-05-9

5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2419334
CAS No.: 2198304-05-9
M. Wt: 370.453
InChI Key: MKWIYRWQCQDALM-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
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Properties

IUPAC Name

5,6-dimethyl-3-[[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-13-14(2)21-12-24(19(13)25)11-15-7-9-23(10-8-15)20(26)18-16-5-3-4-6-17(16)27-22-18/h12,15H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWIYRWQCQDALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3=NOC4=C3CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 315.39 g/mol

The structure includes a dihydropyrimidinone core with substituents that enhance its biological activity. The presence of the tetrahydro-benzoxazole moiety is particularly significant for its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidinones exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activity. In a study assessing COX-II inhibitory effects, related compounds displayed significant inhibition rates. The IC50 values for these compounds ranged from 0.52 to 22.25 μM against COX enzymes, indicating that modifications to the piperidine and benzoxazole moieties can enhance selectivity and potency towards COX-II inhibition .

Case Studies

  • In Vivo Studies : A study conducted on a series of dihydropyrimidinone derivatives showed promising anti-inflammatory effects in animal models. The most potent compound exhibited a 64% reduction in inflammation compared to control groups .
  • Mechanism of Action : The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests that the compound may act through multiple pathways to exert its effects.

Cytotoxicity and Safety Profile

Cytotoxicity assays reveal that while the compound exhibits significant biological activity, it also requires careful evaluation of its safety profile. Preliminary studies indicate low toxicity levels in mammalian cell lines at therapeutic concentrations.

Summary of Biological Activities

Activity TypeObserved EffectIC50 Value (μM)Reference
AntimicrobialInhibition of bacterial growthVaries (0.5 - 20)
Anti-inflammatoryCOX-II inhibition0.52 - 22.25
CytotoxicityLow toxicity> 100

Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Tetrahydro-benzoxazole moietyEnhances antimicrobial properties
Dihydropyrimidinone coreCritical for anti-inflammatory activity
Piperidine side chainModulates selectivity towards COX enzymes

Q & A

Q. Q1. What are the key considerations for synthesizing this compound with high purity, and how can intermediates be characterized effectively?

Methodological Answer:

  • Synthetic Route Design: Prioritize modular synthesis to isolate intermediates (e.g., benzoxazole-piperidine and dihydropyrimidinone moieties). Use coupling reactions (e.g., amidation or nucleophilic substitution) for fragment assembly, as seen in analogous heterocyclic systems .
  • Characterization: Employ tandem techniques:
    • LC-MS/MS for tracking intermediates and detecting side products.
    • NMR (¹H/¹³C/DEPT-135) to confirm regioselectivity, particularly for distinguishing methyl groups at positions 5 and 6 on the pyrimidinone ring.
    • XRD for resolving stereochemical ambiguities in the piperidine-benzoxazole linkage .
  • Purity Optimization: Use preparative HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to isolate the final compound ≥98% purity.

Q. Q2. How can researchers validate the structural integrity of this compound against spectral data discrepancies?

Methodological Answer:

  • Data Cross-Validation: Compare experimental NMR (DMSO-d₆) with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) for critical protons (e.g., piperidine NH or pyrimidinone carbonyl).
  • Contradiction Resolution: If experimental and computational data conflict (e.g., unexpected downfield shifts), investigate tautomeric equilibria or solvent effects using variable-temperature NMR .
  • Reference Standards: Cross-check against pharmacopeial impurity profiles (e.g., EP/BP guidelines) for related dihydropyrimidinones to identify common degradation pathways .

Advanced Research Questions

Q. Q3. What computational strategies are recommended for predicting the reactivity of the benzoxazole-piperidine moiety in catalytic systems?

Methodological Answer:

  • Reaction Path Modeling: Use quantum mechanical/molecular mechanical (QM/MM) simulations to map transition states for acyl transfer or ring-opening reactions at the benzoxazole carbonyl.
  • Machine Learning Integration: Train models on ICReDD’s reaction datasets (e.g., tetrahydrobenzoxazole derivatives) to predict optimal catalysts (e.g., Pd/C or enzyme-mediated systems) and reduce trial-and-error experimentation .
  • Kinetic Profiling: Apply microkinetic modeling (CHEMKIN®) to assess competing pathways under varying temperatures (25–80°C) and solvent polarities .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the dihydropyrimidinone core?

Methodological Answer:

  • Fragment Replacement: Systematically substitute the 3-{[piperidin-4-yl]methyl} group with bioisosteres (e.g., morpholine or azetidine) and assay for target binding (e.g., kinase inhibition via SPR).
  • Pharmacophore Mapping: Generate 3D pharmacophore models (Schrödinger Phase) using co-crystallized analogs (e.g., triazolopyrimidines with antitumor activity ).
  • Metabolic Stability: Use human liver microsomes (HLMs) to correlate substituent lipophilicity (ClogP) with oxidative degradation rates of the dihydropyrimidinone ring .

Q. Q5. What experimental frameworks are suitable for resolving contradictory data in solvent-dependent reaction outcomes?

Methodological Answer:

  • DoE Optimization: Apply a fractional factorial design (JMP®) to test solvent polarity (e.g., DMF vs. THF), temperature (40–120°C), and catalyst loading (1–5 mol%). Prioritize interactions using Pareto charts .
  • In Situ Monitoring: Use ReactIR™ to track solvent-coordinated intermediates (e.g., carbonyl stretching frequencies at 1680–1720 cm⁻¹) and identify rate-limiting steps.
  • Feedback Loops: Integrate experimental results into ICReDD’s computational workflows to refine transition-state ensembles and predict solvent effects a priori .

Q. Q6. How can researchers elucidate the mechanism of unexpected byproduct formation during scale-up?

Methodological Answer:

  • Byproduct Isolation: Use preparative TLC (silica gel, EtOAc/hexanes) to isolate impurities; characterize via HRMS and 2D NMR (HSQC/HMBC) .
  • Mechanistic Probes: Conduct isotopic labeling (e.g., ¹⁸O-H₂O) to trace oxygen sources in hydrolytic byproducts.
  • Scale-Dependent Analysis: Compare batch vs. flow reactor setups to assess mass transfer limitations (e.g., using Damköhler number calculations) .

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